Molecular weight and formula of Methyl 4-[(3-chlorophenyl)methoxy]benzoate
Molecular weight and formula of Methyl 4-[(3-chlorophenyl)methoxy]benzoate
An In-Depth Technical Guide to Methyl 4-[(3-chlorophenyl)methoxy]benzoate: Properties, Synthesis, and Applications
Abstract
Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a benzoate ester derivative possessing significant potential as a versatile intermediate in medicinal chemistry and materials science. Its structure incorporates three key features amenable to synthetic modification: a methyl ester, an ether linkage, and a chlorinated aromatic ring. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, discuss methods for its analytical characterization, and contextualize its potential applications based on the utility of structurally related molecules in pharmaceutical research.
Introduction to Benzoate Esters in Synthetic Chemistry
Benzoate esters and their derivatives are a cornerstone of modern organic synthesis, frequently appearing as key structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The prevalence of this scaffold is due to its relative stability and the synthetic versatility of its constituent functional groups. The ester can be hydrolyzed to a carboxylic acid for amide coupling, while the aromatic ring can be subjected to various electrophilic substitution reactions.
Methyl 4-[(3-chlorophenyl)methoxy]benzoate emerges as a particularly valuable building block. It combines the classic methyl benzoate framework with a 3-chlorobenzyl ether moiety. This specific combination offers several strategic advantages in multi-step synthesis:
-
Orthogonal Functional Groups: The methyl ester and the chloro-substituted aromatic ring can be modified using different sets of chemical reactions, allowing for selective and controlled derivatization.
-
Modulation of Physicochemical Properties: The benzyl ether group provides a flexible linker and can influence properties like lipophilicity and molecular conformation, which are critical in drug design.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than an ester, making it a desirable feature in scaffolds intended for pharmaceutical applications.
This document serves as a senior-level guide to understanding and utilizing this compound effectively in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material design.
Chemical Identity
The core data for Methyl 4-[(3-chlorophenyl)methoxy]benzoate is summarized below.
| Property | Value |
| IUPAC Name | methyl 4-[(3-chlorophenyl)methoxy]benzoate |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.71 g/mol |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl |
| InChI Key | FZJYWMLRSONTSI-UHFFFAOYSA-N |
Structural Analysis
The molecule's architecture consists of a methyl 4-hydroxybenzoate core connected via an ether linkage to a 3-chlorobenzyl group. This structure is depicted below.
Physicochemical Properties of Analogous Compounds
Direct experimental data for Methyl 4-[(3-chlorophenyl)methoxy]benzoate is not widely published. However, we can infer its likely properties by examining related structures.
| Property | (4-Chlorophenyl)methyl 4-hydroxybenzoate[1] | Methyl 4-methylbenzoate[2][3] | Methyl 4-methoxybenzoate[4][5][6] |
| Molecular Weight | 262.68 g/mol | 150.17 g/mol | 166.17 g/mol |
| Physical State | Solid | Solid | Solid |
| Melting Point | 142 °C | 32-35 °C | 49-51 °C |
| Boiling Point | ~373 °C | 217 °C | 255 °C |
| LogKow (Octanol-Water) | 3.76 | 2.53 | 2.11 |
Based on these analogs, it is reasonable to predict that Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a white to off-white solid at room temperature with a melting point likely in the range of 100-150 °C and limited water solubility.
Synthesis and Purification
The synthesis of this target compound is efficiently achieved via a classical Williamson ether synthesis, a reliable and widely used method for forming ether linkages.
Synthetic Strategy: Williamson Ether Synthesis
The core of this strategy involves the reaction between an alkoxide and a primary alkyl halide. In this context, we deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a phenoxide ion. This nucleophile then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether bond.
This method is chosen for its high efficiency, operational simplicity, and the ready commercial availability of the starting materials. The use of a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting unwanted side reactions like ester hydrolysis.
Experimental Protocol: Laboratory Scale Synthesis
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
3-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of acetone or DMF to fully dissolve the starting materials (approximately 10 mL per gram of methyl 4-hydroxybenzoate).
-
Addition of Alkyl Halide: Add 3-chlorobenzyl chloride (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~60°C; for DMF, a lower temperature of 70-80°C is often sufficient) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the final product as a crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol.
Predicted Spectroscopic Analysis
While experimental spectra should always be acquired, the expected signals can be predicted based on the molecule's structure.
-
¹H NMR (Proton NMR):
-
~3.9 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).
-
~5.1 ppm (singlet, 2H): The two benzylic protons of the methylene bridge (-OCH₂-Ar).
-
~7.0-8.1 ppm (multiplets, 8H): A complex region corresponding to the eight aromatic protons on the two distinct benzene rings. The protons on the benzoate ring will appear as two doublets (an AA'BB' system), while the protons on the 3-chlorophenyl ring will show a more complex splitting pattern.
-
-
¹³C NMR (Carbon NMR):
-
~52 ppm: The carbon of the methyl ester (-OC H₃).
-
~70 ppm: The benzylic carbon of the methylene bridge (-OC H₂-Ar).
-
~114-162 ppm: A series of signals for the 12 aromatic carbons.
-
~166 ppm: The carbonyl carbon of the ester group (C =O).
-
-
Infrared (IR) Spectroscopy:
-
~1720 cm⁻¹: A strong C=O stretch characteristic of the ester functional group.
-
~1250-1050 cm⁻¹: Strong C-O stretching bands for the ester and ether linkages.
-
~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.
-
~800-600 cm⁻¹: A C-Cl stretching band.
-
Chromatographic Purity Assessment
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing fraction purity during column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard method.
Applications in Research and Drug Development
The true value of Methyl 4-[(3-chlorophenyl)methoxy]benzoate lies in its potential as a versatile synthetic intermediate.
Role as a Synthetic Scaffold
The compound serves as an excellent scaffold for building more complex molecules. Its functional groups act as handles for a variety of subsequent chemical transformations, making it a valuable starting point in a drug discovery campaign. For instance, related benzoate derivatives are key intermediates in the synthesis of important pharmaceuticals.[7][8] The synthesis of the anticancer drug Cediranib, for example, utilizes a similar 4-(benzyloxy)-3-methoxybenzoate intermediate.[9] Similarly, the synthesis of Gefitinib has been reported starting from a methyl 3-hydroxy-4-methoxy-benzoate.[10]
Potential Derivatization Pathways
The structure allows for several high-yield transformations to generate a library of related compounds for structure-activity relationship (SAR) studies.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid.
-
Amide Formation: The resulting carboxylic acid is a precursor for forming amide bonds by coupling it with various amines using standard coupling agents (e.g., EDC, HATU). Amide bonds are fundamental in peptide mimics and many small-molecule drugs.
-
Further Aromatic Substitution: The electron-rich benzoate ring could potentially undergo further electrophilic aromatic substitution if desired, though conditions would need to be carefully controlled.
Safety and Handling
General Hazards
-
Similar benzoate esters are known to cause skin and eye irritation.[11]
-
Inhalation of dust or vapors may cause respiratory tract irritation.[11]
-
The compound should be handled with care, assuming it is harmful if swallowed or absorbed through the skin.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or potential vapors.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all local, state, and federal regulations.
Conclusion
Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a well-defined organic compound with significant potential as a synthetic building block. Its straightforward synthesis via Williamson etherification, combined with the orthogonal reactivity of its functional groups, makes it an attractive intermediate for creating diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for developing novel molecules with tailored biological and physical properties. The insights and protocols detailed in this guide provide a solid foundation for its effective utilization in a professional research environment.
References
Click to expand
-
Organic Syntheses Procedure. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]
-
EPA. (4-Chlorophenyl)methyl 4-hydroxybenzoate Properties. [Link]
-
NJ.gov. Hazardous Substance Fact Sheet. [Link]
-
Api, A.M. et al. RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 2023. [Link]
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
PubChem. Methyl 4-[(3-acetylphenyl)methoxy]benzoate. [Link]
-
NIH. 3-Chlorophenyl 4-methylbenzoate - PMC. [Link]
-
PubChem. Methyl 4-ethoxy-3-methoxybenzoate. [Link]
-
Unknown Source. 4-Chlorophenyl 4-methylbenzoate. [Link]
-
Haz-Map. Methyl 4-methylbenzoate - Hazardous Agents. [Link]
-
DOI. Supplementary Information. [Link]
-
Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]
-
NIH. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC. [Link]
-
Molbase. methyl 3-methoxy-4-methylbenzoate. [Link]
-
The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
-
The Good Scents Company. methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Methyl 4-methylbenzoate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. 121-98-2|Methyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]
- 7. srinichem.com [srinichem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
